molecular formula C9H15Cl2N3 B6214311 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride CAS No. 2731010-15-2

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride

Cat. No. B6214311
CAS RN: 2731010-15-2
M. Wt: 236.1
InChI Key:
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Description

2-Cyclobutyl-4-hydrazinylpyridine dihydrochloride (2-CB-4-HDP) is a cyclic organic compound used in a variety of scientific experiments. It is a versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and analytical chemistry. 2-CB-4-HDP is a cyclic organic compound composed of two cyclobutyl groups, one hydrazinyl group, and one pyridine group, connected by two chlorine atoms. It is a colorless solid that is soluble in water, methanol, and ethanol. 2-CB-4-HDP is an important compound in the field of synthetic organic chemistry, and its uses are ever-expanding.

Scientific Research Applications

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride has a wide range of scientific applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, nucleosides, and peptides. It has also been used in medicinal chemistry to synthesize drugs and drug leads. In analytical chemistry, it has been used as a reagent for the determination of sulfur dioxide and hydrogen sulfide. In biochemistry, it has been used in the synthesis of various enzymes and proteins.

Mechanism of Action

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is an important intermediate in the synthesis of a variety of organic compounds. It is a bifunctional reagent, meaning that it can react with two different functional groups. The two functional groups in 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride are the cyclobutyl group and the hydrazinyl group. The cyclobutyl group can react with nucleophiles, while the hydrazinyl group can react with electrophiles. This allows 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride to be used in a variety of reactions, including nucleophilic substitution, electrophilic substitution, and condensation reactions.
Biochemical and Physiological Effects
2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is a relatively non-toxic compound. It is not known to cause any adverse effects when used in laboratory experiments. However, it is important to note that 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is a synthetic compound and has not been extensively tested in humans. Therefore, it is important to use caution when handling this compound.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride has several advantages when used in laboratory experiments. It is relatively non-toxic, making it safe to handle. It is also a versatile compound, allowing it to be used in a variety of reactions. Additionally, it is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments.
However, 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride also has some limitations. It is relatively unstable and can decompose if exposed to air or light. Additionally, it is a relatively slow-reacting compound, making it unsuitable for some reactions.

Future Directions

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is an important compound in the field of synthetic organic chemistry, and its uses are ever-expanding. Future research may focus on the synthesis of new compounds using 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride as a starting material. Additionally, further research may be conducted to explore the potential applications of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride in medicinal chemistry and biochemistry. Finally, research may be conducted to explore the potential of 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride as a catalyst for organic reactions.

Synthesis Methods

2-cyclobutyl-4-hydrazinylpyridine dihydrochloride is synthesized by a two-step reaction sequence. In the first step, a cyclobutyl-4-chloro-2-hydrazinopyridine is formed by reacting 2-chloro-4-hydrazinopyridine with cyclobutyl bromide in a base-catalyzed reaction. In the second step, the cyclobutyl-4-chloro-2-hydrazinopyridine is reacted with sodium hydroxide to form 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclobutyl-4-hydrazinylpyridine dihydrochloride involves the reaction of cyclobutyl ketone with hydrazine hydrate to form 2-cyclobutylhydrazine. This intermediate is then reacted with 4-chloropyridine to form the target compound, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "Cyclobutyl ketone", "Hydrazine hydrate", "4-chloropyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclobutyl ketone is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 2-cyclobutylhydrazine.", "Step 2: 2-cyclobutylhydrazine is reacted with 4-chloropyridine in ethanol to form 2-cyclobutyl-4-hydrazinylpyridine.", "Step 3: 2-cyclobutyl-4-hydrazinylpyridine is converted to the dihydrochloride salt form by reacting with hydrochloric acid." ] }

CAS RN

2731010-15-2

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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